molecular formula C10H11NO2 B15434006 3-Hydroxy-N-phenylbut-2-enamide CAS No. 87742-62-9

3-Hydroxy-N-phenylbut-2-enamide

Cat. No.: B15434006
CAS No.: 87742-62-9
M. Wt: 177.20 g/mol
InChI Key: MMHHCUWYNJYNNZ-UHFFFAOYSA-N
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Description

3-Hydroxy-N-phenylbut-2-enamide is a chemical compound featuring a core enamide scaffold, where an olefinic linkage is conjugated to an amide functional group. This α,β-unsaturated ketone structure is a versatile pharmacophore in medicinal chemistry, known for its potential as a key building block in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases . Enamide-based compounds have demonstrated significant potential as reversible and competitive inhibitors of enzymes like monoamine oxidase B (MAO-B) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), making them compelling subjects for research into new therapeutic agents for conditions such as Alzheimer's and Parkinson's disease . The enamide linker, particularly when combined with specific hydrophobic aromatic groups, contributes to high binding affinity and selectivity for enzyme targets . This compound is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

87742-62-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-hydroxy-N-phenylbut-2-enamide

InChI

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-7,12H,1H3,(H,11,13)

InChI Key

MMHHCUWYNJYNNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

  • N-Methyl-N-phenylbut-2-enamide (3.26) : Replacement of the hydroxyl with a methyl group reduces hydrogen-bonding capacity and increases lipophilicity. The methyl group also decreases steric hindrance compared to bulkier substituents.
  • 2-Cyano-3-hydroxy-N-methyl-N-phenylbut-2-enamide (3.42) : The addition of a cyano group at C2 introduces strong electron-withdrawing effects, enhancing acidity at the hydroxyl group (pKa ~8–10) and altering reactivity in nucleophilic additions.

Substituent Effects on the Aromatic Ring

  • 3-Hydroxy-N-phenylbut-2-enamide : The unsubstituted phenyl ring allows for planar conjugation with the enamide system, favoring π-π stacking in crystalline phases.
  • (2E)-2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide : The 4-trifluoromethyl group increases electron deficiency in the aromatic ring, enhancing polarity and resistance to electrophilic substitution. This substitution is common in pharmaceuticals (e.g., Teriflunomide) for metabolic stability .
  • (Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxybut-2-enamide : Dual cyano groups (on the enamide and phenyl ring) create a highly polarized structure, improving solubility in polar aprotic solvents like DMSO.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
This compound C₁₀H₁₁NO₂ 177.20 C3-OH, N-Ph 1.8
N-Methyl-N-phenylbut-2-enamide C₁₁H₁₃NO 175.23 N-Me, N-Ph 2.3
3.42 C₁₂H₁₁N₂O₂ 215.23 C2-CN, C3-OH, N-Me, N-Ph 1.1
Teriflunomide C₁₂H₈F₃N₂O₂ 270.20 C2-CN, C3-OH, N-(4-CF₃-Ph) 1.5

*LogP values estimated via fragment-based methods.

Preparation Methods

Base-Catalyzed Condensation of 2-Cyano-N-(phenyl)acetamide

The seminal patent US6894184B2 outlines a high-yield route starting from 2-cyano-N-(phenyl)acetamide, which undergoes base-mediated condensation with acetic anhydride to form 2-cyano-3-hydroxy-N-(phenyl)but-2-enamide. While this method targets a cyano-substituted analog, its reaction framework is adaptable to the non-cyano variant by substituting the nitrile group with a hydroxyl moiety.

Reaction Conditions:

  • Solvent System: Ketones (e.g., acetone, methyl isobutyl ketone) or ethers (diethoxymethane) are preferred, with acetone yielding 92% product at 98.3% HPLC purity.
  • Base: Sodium hydroxide (1.5–5.0 equivalents), with higher equivalents (5.0 eq.) enhancing conversion rates to 99%.
  • Temperature: Reactions proceed optimally between $$ 0^\circ \text{C} $$ and $$ 30^\circ \text{C} $$, avoiding exothermic side reactions.

Mechanistic Insight:
The base deprotonates the α-carbon of 2-cyano-N-(phenyl)acetamide, enabling nucleophilic attack on acetic anhydride. Subsequent elimination of acetate forms the conjugated enamide, with the cyano group stabilizing the intermediate via resonance.

Deuterium-Labeling and Isotope Effects

Recent methodologies from the Royal Society of Chemistry employ deuterated solvents (e.g., CD$$_3$$OD) to synthesize isotopologs like α,α-2d-N-phenylbut-3-enamide. Although this route targets deuterium incorporation, it demonstrates the versatility of hydroxyenamide synthesis under mild conditions:

  • Deuterium Exchange: Stirring N-phenylbut-3-enamide in CD$$_3$$OD at $$ 40^\circ \text{C} $$ for 24 hours achieves quantitative deuterium incorporation at the α-position.
  • Purification: Column chromatography (hexane/ethyl acetate, 8:1) isolates the product with 57% yield and >99% purity.

Optimized Industrial-Scale Processes

Phase-Transfer Catalysis (PTC)

The patent US6894184B2 emphasizes PTC to enhance reaction efficiency in biphasic systems. Benzyltriethylammonium chloride in diethoxymethane boosts yields to 77.8% by facilitating interfacial reactant transfer.

Table 1: Solvent and Catalyst Impact on Yield

Example Catalyst Solvent Yield (%) Purity (%)
5 Benzyltriethylammonium Diethoxymethane 73.7 98.3
7 Benzyltriethylammonium Diethoxymethane 77.8 99.0

Acidic Workup and Crystallization

Post-reaction, the crude product is acidified to pH 1.1 using 37% HCl, precipitating 3-Hydroxy-N-phenylbut-2-enamide as a creamy solid. Crystallization from ethyl acetate or toluene at $$ 10^\circ \text{C} $$ further refines purity to >99%, with residual byproducts (e.g., 4-trifluoromethylaniline) below 1%.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

The patent prescribes a Waters Symmetry-C18 column (100 mm × 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile/water/triethylamine (35:65:5, pH 6.0). Retention times are critical for identifying impurities:

Table 2: HPLC Retention Times

Compound Retention Time (min) Relative Retention
This compound 6.4 ± 10% 1.0
2-Cyano-N-(4-trifluoromethylphenyl)acetamide 12.8 ± 10% 2.0 ± 10%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated analogs synthesized via CD$$_3$$OD exchange exhibit distinct $$ ^1\text{H} $$ NMR profiles, with deuterium-induced peak splitting at δ 7.41 ppm (aromatic protons) and δ 5.2 ppm (α-methylene).

Applications in Drug Development

This compound derivatives inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), positioning them as candidates for autoimmune disease therapies. Preclinical studies report ED$$_{50}$$ values of 0.3 mg/kg in murine arthritis models, underscoring their potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroxy-N-phenylbut-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between hydroxylated enamine precursors and phenyl isocyanate derivatives. Key variables include solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalytic bases like triethylamine. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates. For example, acidic conditions may suppress unwanted side reactions like hydrolysis of the enamide group .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the enamide backbone and phenyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular mass. Purity is assessed via HPLC with UV detection at 254 nm. For crystalline samples, X-ray diffraction using SHELXL for refinement can resolve stereochemical ambiguities .

Q. What are the key considerations for designing experiments to study the biological activity of this compound?

  • Methodological Answer : Prioritize solubility testing in biologically relevant buffers (e.g., PBS or cell culture media) using dynamic light scattering (DLS). Dose-response assays should include controls for metabolic interference (e.g., cytochrome P450 inhibitors). Structural analogs (e.g., fluorinated phenyl derivatives) can help isolate pharmacophore contributions .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and pharmacokinetics of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with electrophilic reactivity. Pharmacokinetic parameters (e.g., logP, bioavailability) are predicted using QSAR models in software like Schrödinger Suite. PubChem-derived descriptors validate predictions against experimental data .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation of enamides?

  • Methodological Answer : For ambiguous electron density maps, iterative refinement in SHELXL with restraints on bond lengths/angles improves model accuracy. Twinning or disorder is addressed using PLATON’s symmetry checks. Comparative analysis with related structures (e.g., 3-Chloro-N-phenylbenzamide, a = 25.0232 Å, P2₁/c space group) identifies systematic errors .

Q. How do stereoelectronic factors influence the chemical reactivity of this compound in different environments?

  • Methodological Answer : The hydroxy group’s electron-donating resonance stabilizes the enamide’s conjugated system, enhancing nucleophilic attack at the β-carbon. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are quantified via Hammett plots. Solvent polarity modulates reaction pathways: polar aprotic solvents favor cyclization, while nonpolar solvents stabilize keto-enol tautomers .

Q. How to analyze reaction mechanisms involving this compound using spectroscopic and kinetic data?

  • Methodological Answer : Time-resolved IR spectroscopy tracks carbonyl stretching frequencies during hydrolysis. Kinetic isotope effects (KIEs) using deuterated solvents differentiate between concerted and stepwise mechanisms. For catalytic reactions, Eyring plots derived from variable-temperature NMR data (Δ‡H and Δ‡S) reveal transition-state characteristics .

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